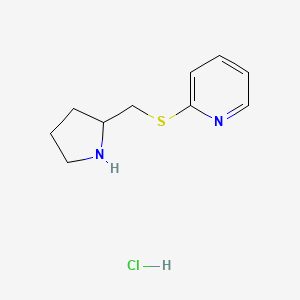

2-((Pyrrolidin-2-ylmethyl)thio)pyridine hydrochloride

Description

2-((Pyrrolidin-2-ylmethyl)thio)pyridine hydrochloride is a heterocyclic compound featuring a pyridine ring linked via a thioether bridge to a pyrrolidine moiety, which is protonated as a hydrochloride salt. The pyrrolidine ring (a five-membered saturated nitrogen heterocycle) and the pyridine-thioether motif are critical to its reactivity and biological interactions, as seen in similar compounds .

Properties

IUPAC Name |

2-(pyrrolidin-2-ylmethylsulfanyl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2S.ClH/c1-2-6-12-10(5-1)13-8-9-4-3-7-11-9;/h1-2,5-6,9,11H,3-4,7-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJVMALYDXWMPQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CSC2=CC=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421002-29-0 | |

| Record name | Pyridine, 2-[(2-pyrrolidinylmethyl)thio]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1421002-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Pyrrolidin-2-ylmethyl)thio)pyridine hydrochloride typically involves the reaction of pyridine derivatives with pyrrolidine derivatives under specific conditions. One common method includes the nucleophilic substitution reaction where a pyridine derivative reacts with a pyrrolidine derivative in the presence of a suitable base and solvent. The reaction is often carried out at elevated temperatures to facilitate the formation of the thioether linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

2-((Pyrrolidin-2-ylmethyl)thio)pyridine hydrochloride undergoes various chemical reactions, including:

Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyridine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of drugs targeting neurological disorders, such as depression and anxiety. The ability to alter its functional groups makes it a versatile candidate in drug design and optimization .

Case Studies

Research has demonstrated the compound's efficacy in modulating neurotransmitter systems. For instance, studies have shown that derivatives of this compound can enhance synaptic transmission and have potential therapeutic effects on conditions like major depressive disorder .

Neuroscience Research

Investigating Neurotransmitter Systems

2-((Pyrrolidin-2-ylmethyl)thio)pyridine hydrochloride is utilized in neuroscience to study neurotransmitter systems. Its ability to interact with specific receptors makes it valuable for understanding the mechanisms underlying various neurological conditions .

Experimental Findings

In experimental models, compounds related to this structure have been shown to exhibit anxiolytic and antidepressant-like effects, indicating their potential as therapeutic agents for mood disorders .

Chemical Synthesis

Building Block in Organic Chemistry

The compound acts as a versatile building block in organic synthesis. Its unique thioether functionality allows for the formation of complex molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions .

Synthesis Techniques

Common synthetic routes involve the reaction of pyridine derivatives with pyrrolidine-thiol compounds under basic conditions. This method has been optimized for yield and purity in industrial settings.

Material Science

Potential Applications in Advanced Materials

Research indicates that this compound may be explored for applications in material science, particularly in creating polymers and coatings with enhanced properties due to its unique chemical characteristics .

Properties and Performance

The compound's stability and reactivity can be harnessed to develop materials with specific functionalities, such as increased thermal stability or improved mechanical properties .

Biochemical Assays

Enhancing Experimental Accuracy

In biochemical research, this compound is utilized to enhance the accuracy and reliability of assays related to drug discovery processes. It can serve as a standard or control substance in various experimental setups .

Application in Drug Discovery

Researchers have employed this compound in high-throughput screening assays to identify potential drug candidates by assessing their biological activity against specific targets .

Summary Table of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Pharmaceutical Development | Intermediate for synthesizing drugs targeting neurological disorders | Modulates neurotransmitter systems; potential antidepressant effects |

| Neuroscience Research | Investigates neurotransmitter interactions | Anxiolytic and antidepressant-like effects observed |

| Chemical Synthesis | Versatile building block for organic synthesis | Optimized synthesis methods enhance yield |

| Material Science | Potential use in advanced materials | Improved thermal stability and mechanical properties |

| Biochemical Assays | Enhances accuracy in drug discovery assays | Used as a control substance in high-throughput screening |

Mechanism of Action

The mechanism of action of 2-((Pyrrolidin-2-ylmethyl)thio)pyridine hydrochloride involves its interaction with specific molecular targets. The thioether linkage and the pyridine ring play crucial roles in its activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-((Azetidin-3-ylmethyl)thio)pyridine Hydrochloride

- Structure : Features a four-membered azetidine ring instead of pyrrolidine.

- Bioactivity: Azetidine derivatives are less common in pharmaceuticals, possibly due to synthetic challenges, whereas pyrrolidine’s prevalence in drug design (e.g., H₂ antagonists like ranitidine) suggests better compatibility with biological systems .

Imidazoline-Linked Pyridine Derivatives

- Example : 2-[(4,5-Dihydro-1H-imidazol-2-yl)thio]pyridine 1-oxide hydrochloride (CAS 62377-10-0).

- This property is critical for antimicrobial or catalytic applications . Synthesis: Imidazoline derivatives require nucleophilic substitution under mild conditions, while pyrrolidine analogs may need tailored methods for introducing the saturated nitrogen ring .

H₂ Receptor Antagonists (e.g., Ranitidine, Etintidine)

- Ranitidine Hydrochloride: Contains a furan-thioether-ethylamine chain. Structural Contrast: Replacement of pyrrolidine with a dimethylamino-furan group alters receptor binding kinetics. Ranitidine’s furan ring enhances selectivity for H₂ receptors over cytochrome P-450, reducing drug interactions compared to cimetidine .

- Etintidine Hydrochloride: Features a cyano-guanidine group linked to a thioethyl-imidazole moiety. Potency: Etintidine’s imidazole-thioether structure confers 2.5× higher acid suppression than cimetidine, highlighting the impact of sulfur-containing side chains on efficacy .

Thienopyridine Derivatives (e.g., Tinoridine Hydrochloride)

- Structure: 2-Amino-3-ethoxycarbonyl-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine hydrochloride.

- Key Differences: Bioavailability: Tinoridine’s fused thiophene-pyridine system allows rapid absorption (peak plasma in 30 minutes) but may limit metabolic stability compared to non-fused analogs . Activity: Thienopyridines exhibit stronger anti-inflammatory effects than aspirin, whereas pyridine-pyrrolidine derivatives might prioritize receptor-specific interactions .

Research Findings and Implications

- Insecticidal Activity: Pyridine-thioether compounds (e.g., N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide) show superior aphid control vs. acetamiprid, suggesting that the target compound’s pyrrolidine-thioether chain could enhance agrochemical potency .

- Drug-Drug Interactions : Unlike cimetidine (which binds cytochrome P-450 via imidazole), pyrrolidine’s lack of strong metal-coordinating groups may reduce metabolic interference, akin to ranitidine .

- Synthetic Scalability : Azetidine and imidazoline analogs require precise reaction conditions (e.g., 12-hour heating for imidazoline free base), whereas pyrrolidine derivatives might offer simpler synthesis .

Biological Activity

2-((Pyrrolidin-2-ylmethyl)thio)pyridine hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of pain management and antimicrobial properties. This article reviews its biological activity, supported by data tables, case studies, and detailed research findings.

The compound functions primarily as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), which is a receptor involved in the perception of pain. Research indicates that this compound exhibits high potency in inhibiting TRPV1, demonstrating an value of approximately 0.4 nM against capsaicin-induced activation, which is significantly lower than many existing analgesics .

Analgesic Efficacy

In preclinical models, this compound has shown substantial anti-allodynic effects, particularly in neuropathic pain models. A study reported an effective dose (ED50) of 0.19 mg/kg in rats, achieving a maximum analgesic effect of 75% at a dose of 10 mg/kg . The compound's ability to block capsaicin-induced hypothermia further confirms its action through TRPV1 pathways.

Table 1: Summary of Analgesic Efficacy

| Parameter | Value |

|---|---|

| (capsaicin) | 0.4 nM |

| ED50 (anti-allodynic) | 0.19 mg/kg |

| Max Effect | 75% at 10 mg/kg |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies involving pyridine derivatives have indicated that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, the related compound 2-cyanomethylthiopyridine-4-carbonitrile displayed excellent activity against various bacterial strains . While specific data on the antimicrobial efficacy of this compound remains limited, its structural analogs suggest potential effectiveness against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Related Compounds

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| 2-cyanomethylthiopyridine-4-carbonitrile | 4.69 - 22.9 | Bacillus subtilis |

| 5.64 - 77.38 | Staphylococcus aureus | |

| 8.33 - 23.15 | Enterococcus faecalis |

Case Studies

A notable study examined the analgesic properties of various thio-pyridine derivatives, including those structurally similar to our compound. The findings indicated that modifications to the pyridine ring can significantly enhance biological activity. For example, the introduction of hydrophobic groups improved receptor binding and efficacy in pain models .

Structure-Activity Relationship (SAR)

The SAR analysis for thio-pyridine derivatives suggests that specific substitutions on the pyridine ring can enhance biological activity. The presence of hydrophobic moieties increases interaction with TRPV1 receptors, which is critical for analgesic efficacy .

Table 3: Structure-Activity Relationships

| Substitution | Effect on Activity |

|---|---|

| Hydrophobic groups | Increased receptor binding |

| Electron-withdrawing groups | Enhanced potency |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.